molecular formula C17H13F3N4O2S3 B2918699 2-({5-[2-(thiophen-2-yl)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide CAS No. 477212-74-1

2-({5-[2-(thiophen-2-yl)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2918699
CAS No.: 477212-74-1
M. Wt: 458.49
InChI Key: SPLLBOOHZWGNHF-UHFFFAOYSA-N
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Description

2-({5-[2-(thiophen-2-yl)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide is a complex organic compound that features a thiadiazole ring, a thiophene ring, and a trifluoromethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({5-[2-(thiophen-2-yl)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of thiosemicarbazide with carbon disulfide under basic conditions.

    Introduction of the Thiophene Ring: The thiophene ring is introduced via a nucleophilic substitution reaction, where a thiophene derivative reacts with an acyl chloride to form the acetamido group.

    Attachment of the Trifluoromethylphenyl Group: The final step involves the coupling of the thiadiazole-thiophene intermediate with a trifluoromethylphenyl derivative through a sulfanyl linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

    Substitution: Nucleophilic and electrophilic substitution reactions can take place at various positions on the thiadiazole and thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Reagents like halides, amines, and organometallic compounds are employed under conditions such as reflux or microwave irradiation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology

Biologically, the compound exhibits potential antimicrobial, antifungal, and antiviral activities. It is being investigated for its ability to inhibit the growth of various pathogens.

Medicine

In medicinal chemistry, the compound is explored for its potential as an anticancer agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-({5-[2-(thiophen-2-yl)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide involves its interaction with various molecular targets. The thiadiazole ring can interact with enzymes and receptors, modulating their activity. The trifluoromethylphenyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily.

Comparison with Similar Compounds

Similar Compounds

    2-(Thiophen-2-yl)acetamide: A simpler compound with similar thiophene and acetamido groups.

    1,3,4-Thiadiazole Derivatives: Compounds with the same thiadiazole ring but different substituents.

    Trifluoromethylphenyl Derivatives: Compounds featuring the trifluoromethylphenyl group with various other functional groups.

Uniqueness

What sets 2-({5-[2-(thiophen-2-yl)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide apart is its combination of three distinct functional groups, each contributing to its overall reactivity and potential applications. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it more effective in biological systems.

Properties

IUPAC Name

N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F3N4O2S3/c18-17(19,20)11-5-1-2-6-12(11)21-14(26)9-28-16-24-23-15(29-16)22-13(25)8-10-4-3-7-27-10/h1-7H,8-9H2,(H,21,26)(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPLLBOOHZWGNHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CSC2=NN=C(S2)NC(=O)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F3N4O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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